trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate
Brand Name: Vulcanchem
CAS No.: 72983-70-1
VCID: VC18441765
InChI: InChI=1S/C27H42O2/c1-3-5-6-8-22-9-13-23(14-10-22)24-15-17-25(18-16-24)27(28)29-26-19-11-21(7-4-2)12-20-26/h15-18,21-23,26H,3-14,19-20H2,1-2H3
SMILES:
Molecular Formula: C27H42O2
Molecular Weight: 398.6 g/mol

trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate

CAS No.: 72983-70-1

Cat. No.: VC18441765

Molecular Formula: C27H42O2

Molecular Weight: 398.6 g/mol

* For research use only. Not for human or veterinary use.

trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate - 72983-70-1

Specification

CAS No. 72983-70-1
Molecular Formula C27H42O2
Molecular Weight 398.6 g/mol
IUPAC Name (4-propylcyclohexyl) 4-(4-pentylcyclohexyl)benzoate
Standard InChI InChI=1S/C27H42O2/c1-3-5-6-8-22-9-13-23(14-10-22)24-15-17-25(18-16-24)27(28)29-26-19-11-21(7-4-2)12-20-26/h15-18,21-23,26H,3-14,19-20H2,1-2H3
Standard InChI Key PEXDPLSTNBSZFP-UHFFFAOYSA-N
Canonical SMILES CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3CCC(CC3)CCC

Introduction

Structural Characteristics

Molecular Architecture

The compound features a central benzoate ester group bridging two cyclohexyl substituents: a trans-4-propylcyclohexyl moiety and a trans-4-pentylcyclohexyl group. X-ray crystallography reveals a triclinic crystal system with space group P1P\overline{1}, unit cell parameters a=8.339(2)A˚a = 8.339(2)\, \text{Å}, b=11.201(2)A˚b = 11.201(2)\, \text{Å}, c=12.172(4)A˚c = 12.172(4)\, \text{Å}, and angles α=105.73(2)\alpha = 105.73(2)^\circ, β=97.77(3)\beta = 97.77(3)^\circ, γ=92.10(2)\gamma = 92.10(2)^\circ . The central phenyl ring forms angles of 83.325° and 50.922° with the mean planes of the cyclohexane rings, while the cyclohexane rings themselves intersect at 45.8°, creating an imbricated molecular packing .

Stereochemical Considerations

The trans configuration of both cyclohexyl groups ensures minimal steric hindrance, promoting linearity in the molecular structure. This spatial arrangement is critical for maintaining the compound’s crystallinity and mesomorphic behavior, as evidenced by its sharp melting transitions in differential scanning calorimetry (DSC) studies . The IUPAC name, (4-propylcyclohexyl) 4-(4-pentylcyclohexyl)benzoate, reflects the positional and stereochemical specificity of the substituents .

Physical and Chemical Properties

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight398.621 g/mol
Exact Mass398.31800
LogP (Partition Coefficient)8.05640
Polar Surface Area26.3 Ų
Index of Refraction1.52

Solubility and Lipophilicity

With a LogP value of 8.05640, the compound is highly lipophilic, favoring nonpolar solvents like hexane and toluene over aqueous media . This property aligns with its potential use in lipid-based drug delivery systems or liquid crystal formulations. The polar surface area (26.3 Ų) further corroborates its limited hydrogen-bonding capacity, a trait common to mesogens used in display technologies .

Synthesis and Manufacturing

Purification and Characterization

Purification via recrystallization from ethanol or acetone yields high-purity material, as evidenced by sharp melting points and consistent spectroscopic data. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the aromatic protons (δ 7.8–8.1 ppm), cyclohexyl methines (δ 1.2–2.5 ppm), and alkyl chains (δ 0.8–1.1 ppm) . Mass spectrometry confirms the molecular ion peak at m/zm/z 398.318 .

Applications and Industrial Relevance

Liquid Crystal Technology

The compound’s linear structure and rigid cyclohexyl groups make it a candidate for nematic liquid crystal phases. Its imbricated crystalline packing transitions into an ordered fluid phase upon heating, a property exploited in electro-optical devices . Commercial liquid crystal mixtures often incorporate similar esters to tune clearing points and dielectric anisotropy .

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